molecular formula C12H14N2O9 B139223 Nikkomycin So(X) CAS No. 140447-98-9

Nikkomycin So(X)

Cat. No. B139223
M. Wt: 330.25 g/mol
InChI Key: MCEHHDMQJDREQZ-ZVMZQBCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nikkomycin So(X) is a type of chitin synthase inhibitor that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of cell wall biosynthesis and fungal growth. In

Mechanism Of Action

Nikkomycin So(X) works by inhibiting chitin synthase, an enzyme that is essential for the production of fungal cell walls. Chitin synthase is responsible for catalyzing the polymerization of N-acetylglucosamine into chitin, which is a major component of fungal cell walls. By inhibiting chitin synthase, Nikkomycin So(X) disrupts the production of chitin and weakens the fungal cell wall, leading to growth inhibition and cell death.

Biochemical And Physiological Effects

Nikkomycin So(X) has a number of biochemical and physiological effects that make it a valuable tool for studying the mechanisms of cell wall biosynthesis and fungal growth. In addition to inhibiting chitin synthase, Nikkomycin So(X) has been shown to affect the levels of other cell wall components, such as glucan and mannan. It has also been shown to induce the expression of stress response genes in fungi, suggesting that it may have additional effects on cell physiology.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Nikkomycin So(X) in lab experiments is its specificity for chitin synthase. By selectively inhibiting this enzyme, Nikkomycin So(X) can provide insights into the mechanisms of cell wall biosynthesis without affecting other cellular processes. However, Nikkomycin So(X) also has some limitations for lab experiments. For example, its effectiveness can be influenced by environmental factors such as pH and temperature, which can make it difficult to use in certain experimental conditions.

Future Directions

There are a number of future directions for research on Nikkomycin So(X). One area of interest is the development of new synthetic methods for producing the compound more efficiently. Another area of research is the study of the biochemical and physiological effects of Nikkomycin So(X) on different fungal species. Finally, there is interest in exploring the potential therapeutic applications of Nikkomycin So(X) for the treatment of fungal infections. Overall, Nikkomycin So(X) is a valuable tool for studying the mechanisms of cell wall biosynthesis and fungal growth, and its potential applications in scientific research are wide-ranging.

Scientific Research Applications

Nikkomycin So(X) has a number of potential applications in scientific research. One of the most promising areas of research is the study of fungal growth and cell wall biosynthesis. Nikkomycin So(X) has been shown to inhibit chitin synthase, an enzyme that is essential for the production of fungal cell walls. By inhibiting this enzyme, Nikkomycin So(X) can disrupt fungal growth and provide insights into the mechanisms of cell wall biosynthesis.

properties

CAS RN

140447-98-9

Product Name

Nikkomycin So(X)

Molecular Formula

C12H14N2O9

Molecular Weight

330.25 g/mol

IUPAC Name

(2R,3R,3aS,5S,6S,7R,7aR)-2-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,6,7-trihydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid

InChI

InChI=1S/C12H14N2O9/c15-2-3-1-14(12(21)13-3)10-6(18)8-7(23-10)4(16)5(17)9(22-8)11(19)20/h1-2,4-10,16-18H,(H,13,21)(H,19,20)/t4-,5+,6-,7-,8+,9+,10-/m1/s1

InChI Key

MCEHHDMQJDREQZ-ZVMZQBCWSA-N

Isomeric SMILES

C1=C(NC(=O)N1[C@H]2[C@@H]([C@H]3[C@H](O2)[C@@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C=O

SMILES

C1=C(NC(=O)N1C2C(C3C(O2)C(C(C(O3)C(=O)O)O)O)O)C=O

Canonical SMILES

C1=C(NC(=O)N1C2C(C3C(O2)C(C(C(O3)C(=O)O)O)O)O)C=O

synonyms

nikkomycin So(X)
nikkomycin So-X
nikkomycin SoX

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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